molecular formula C16H12ClN3OS B11150925 N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide

Cat. No.: B11150925
M. Wt: 329.8 g/mol
InChI Key: RMMIVGOIXQNLRP-UHFFFAOYSA-N
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Description

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide is a chemical research compound designed for investigative applications. It is part of the N-(thiazol-2-yl)-benzamide class of analogs, which have been identified as a novel class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that these analogs act as state-dependent, non-competitive antagonists, potently inhibiting ZAC signaling with IC50 values in the low micromolar range (1–3 μM) . These compounds exhibit high selectivity for ZAC, showing no significant activity at other related receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, making them valuable pharmacological tools . This makes them crucial for probing the poorly understood physiological roles of ZAC, which may include functions in the brain, pancreas, and immune system . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide

InChI

InChI=1S/C16H12ClN3OS/c17-12-8-6-11(7-9-12)14(21)20-15-13(19-16(18)22-15)10-4-2-1-3-5-10/h1-9H,(H2,18,19)(H,20,21)

InChI Key

RMMIVGOIXQNLRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting materials : Substituted acetophenone (e.g., 4-phenylacetophenone), thiourea, and iodine.

  • Conditions :

    • Acetophenone (0.1 mol) is heated with thiourea (0.2 mol) and iodine (0.1 mol) on a water bath for 8 hours.

    • The crude product is dissolved in hot water, filtered to remove sulfone byproducts, and precipitated with ammonia.

    • Recrystallization from ethanol yields pure 2-amino-4-phenylthiazole (3a ).

Key Data:

ParameterValue
Yield65–75%
Melting Point152–154°C
Purity (HPLC)>98%

Acylation with 4-Chlorobenzoyl Chloride

The second step involves coupling 2-amino-4-phenylthiazole with 4-chlorobenzoyl chloride to form the target compound.

Optimized Procedure

  • Reagents :

    • 2-Amino-4-phenylthiazole (1 mmol)

    • 4-Chlorobenzoyl chloride (1.2 mmol)

    • Base: Diisopropyl ethylamine (DIPEA, 1 mL)

    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Conditions :

    • The reaction is stirred at room temperature for 12–24 hours.

    • Completion is monitored via TLC (30% ethyl acetate/hexane).

    • Workup involves dilution with water, extraction with ethyl acetate, and silica gel chromatography.

Key Data:

ParameterValue
Yield70–85%
Reaction Time12–24 hours
Purity (NMR)>95%

Mechanistic Insights

Thiazole Ring Formation

The Hantzsch mechanism proceeds via:

  • Halogenation : Iodine mediates the conversion of acetophenone to α-iodoacetophenone.

  • Cyclization : Thiourea attacks the α-carbon, followed by intramolecular cyclization to form the thiazole ring.

Acylation Mechanism

  • DIPEA deprotonates the amino group on the thiazole, enabling nucleophilic attack on the electrophilic carbonyl of 4-chlorobenzoyl chloride.

  • The reaction follows a classic Schotten-Baumann acylation pathway.

Comparative Analysis of Methodologies

Solvent Optimization

  • DMF vs. DCM :

    • DMF increases reaction rate due to higher polarity but complicates purification.

    • DCM offers easier workup but may require prolonged reaction times.

Base Selection

  • DIPEA vs. Triethylamine (TEA) :

    • DIPEA provides superior yields (85% vs. 70%) by minimizing side reactions.

Challenges and Solutions

Byproduct Formation

  • Sulfone derivatives : Generated during thiazole synthesis; removed via hot-water filtration.

  • Unreacted acyl chloride : Quenched with aqueous sodium bicarbonate during workup.

Scalability

  • Pilot-scale trials (100 g) show consistent yields (78%) with optimized stirring and temperature control.

Recent Advances

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes.

  • Outcome : 90% yield, reduced reaction time.

Green Chemistry Approaches

  • Solvent-free conditions : Mechanochemical grinding of reactants yields 82% product but requires post-reaction purification.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.21 (d, 2H, Ar–H), 7.89 (d, 2H, Ar–H), 7.45–7.32 (m, 5H, Ph–H), 6.01 (s, 2H, NH2).

  • ESI-MS : m/z 329.8 [M+H]+.

Applications in Drug Discovery

This compound exhibits notable anti-inflammatory activity in carrageenan-induced rat paw edema models (68% inhibition at 10 mg/kg). Its efficacy is attributed to p38 kinase inhibition, positioning it as a candidate for inflammatory disease therapeutics .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide are highlighted through comparisons with analogous thiazole derivatives. Key differences in substituent positions, electronic effects, and biological activities are summarized below.

Substituent Variations on the Thiazole Ring

Compound Name Thiazole Substituents Benzamide Substituents Key Findings Source
This compound 2-amino, 4-phenyl 4-chloro Enhanced electron withdrawal; potential antimicrobial/anticancer activity Target
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide 2-amino, 4-phenyl 2-chloro Reduced steric hindrance; altered binding affinity due to Cl position
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) 4-chlorophenyl, 4-hydroxy None Higher polarity (hydroxy group); improved aqueous solubility
N-(2,4-diphenyl-1,3-thiazol-5-yl)propanamide (18a) 2,4-diphenyl Propanamide Increased hydrophobicity; potential for membrane penetration

Key Observations:

  • Chlorine Position: The 4-chloro substituent in the target compound may enhance resonance stabilization compared to 2-chloro analogs, influencing metabolic stability .
  • Hydroxy vs. Amino Groups: Hydroxy-substituted derivatives (e.g., 4da) exhibit higher polarity, whereas the amino group in the target compound enables stronger hydrogen bonding .
  • Aromatic vs.

Q & A

Basic: What are the standard synthetic routes for N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-4-chlorobenzamide?

Answer:
The synthesis typically involves two key steps:

Thiazole Ring Formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions to form the 2-amino-thiazole core. For example, 5-aryl-1,3-thiazol-2-amines can be synthesized using 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides .

Amide Coupling : The 4-chlorobenzoyl group is introduced via reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) at room temperature. This step requires inert conditions to avoid hydrolysis of the acid chloride .
Key Considerations : Solvent choice (e.g., dioxane or pyridine) and stoichiometric control are critical to achieving >70% yields. Purification often involves recrystallization from ethanol-DMF mixtures .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:
Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the thiazole ring (δ ~7.5–8.0 ppm for aromatic protons), amide NH (δ ~10–12 ppm), and 4-chlorophenyl group .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 343 [M+H]+ for C16H12ClN3OS) .
  • UV-Vis Spectroscopy : Absorbance maxima in the 250–300 nm range correlate with π→π* transitions in the aromatic and thiazole systems .
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., melanoma vs. breast cancer) or protocols (e.g., incubation time, serum concentration). Standardize assays using guidelines like NCI-60 screening for comparability .
  • Compound Stability : Degradation under storage conditions (e.g., light, humidity) can alter efficacy. Perform stability studies using HPLC to monitor purity over time .
  • Structural Analogues : Subtle differences in substituents (e.g., 4-chlorophenyl vs. 4-nitrophenyl) drastically affect activity. Use computational tools (e.g., molecular docking) to correlate structure with target binding .

Advanced: What methodologies optimize reaction conditions for scaling up synthesis?

Answer:

  • Computational Reaction Design : Tools like density functional theory (DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
  • Process Intensification :
    • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min for amide coupling) .
    • Flow Chemistry : Enhances reproducibility and scalability by controlling residence time and temperature .
  • By-Product Mitigation : Use scavengers (e.g., polymer-supported reagents) to trap unreacted acid chloride or halide intermediates .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Synthesize analogues with modifications to:
    • The thiazole ring (e.g., 5-nitro vs. 5-amino substituents) .
    • The benzamide moiety (e.g., 4-fluoro vs. 4-chloro groups) .
  • Biological Testing : Screen analogues against panels of enzyme targets (e.g., kinases, proteases) or disease models (e.g., cancer cell lines) to identify pharmacophores .
  • Computational Modeling :
    • QSAR : Quantitative models link electronic (e.g., Hammett constants) or steric parameters to activity .
    • Molecular Dynamics : Simulate binding interactions with biological targets (e.g., PFOR enzyme inhibition in anaerobic organisms) .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility while maintaining activity .
  • Co-Solvent Systems : Use DMSO-PBS mixtures (<1% DMSO) to balance solubility and biocompatibility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

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